molecular formula C12H17N4OS.NO3<br>C12H17N5O4S B057830 Thiamine nitrate CAS No. 532-43-4

Thiamine nitrate

Cat. No.: B057830
CAS No.: 532-43-4
M. Wt: 327.36 g/mol
InChI Key: UIERGBJEBXXIGO-UHFFFAOYSA-N
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Description

Thiamine nitrate, also known as thiamine mononitrate or vitamin B1 nitrate, is a synthetic nitrate salt form of thiamine (vitamin B1). It appears as a white to slightly yellow crystalline powder and is used primarily as a nutritional supplement and food additive. Thiamine is an essential micronutrient that plays a crucial role in energy metabolism and the proper functioning of the nervous system .

Biochemical Analysis

Biochemical Properties

Thiamine Nitrate acts as a precursor for a coenzyme in the metabolism of carbohydrates, branched-chain amino acids, and lipids, and plays major roles in muscle contraction and in the nervous system . Analytical methods based on the chemistry of this compound take advantage of its cationic charge via ion exchange for isolation and separation techniques .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not entirely clear, but one theory is that this compound is not being absorbed well because it is being processed too quickly by the kidneys .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound’s stability in solution was monitored over time to determine the effect of solution pH and this compound concentration on reaction kinetics of degradation . This compound was significantly more stable in pH 3 than in pH 6 solutions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the metabolism of carbohydrates, branched-chain amino acids, and lipids . It interacts with various enzymes and cofactors in these metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not entirely clear . It is known that this compound is highly water soluble .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not entirely clear . It is known that this compound is highly water soluble .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine nitrate can be synthesized through two primary methods:

    Reaction with Hydrobromic Acid and Nitric Acid:

    Conversion from Thiamine Hydrochloride:

Industrial Production Methods: Industrial production of this compound typically involves the second method due to its efficiency and cost-effectiveness. The process is carried out under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Thiamine nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound:

This compound’s unique properties, such as its stability and solubility, make it a valuable compound in various applications, from nutritional supplements to scientific research.

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4OS.NO3/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2-1(3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIERGBJEBXXIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4S
Record name thiamine nitrate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038762
Record name Thiamine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-43-4
Record name Thiamine nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamine mononitrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, nitrate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiamine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4038762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiamine nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAMINE MONONITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0I04919X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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